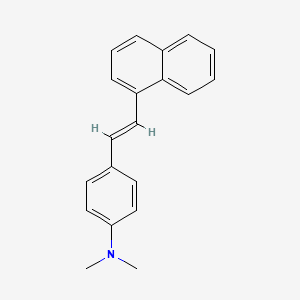
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a naphthyl group attached to a vinyl group, which is further connected to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable naphthyl-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where N,N-dimethylaniline is reacted with 1-bromo-2-naphthalene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline may involve large-scale Heck reactions using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Nitro or halogen-substituted aniline derivatives.
Scientific Research Applications
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with aromatic systems and participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the naphthyl group, resulting in different chemical and physical properties.
4-(Naphthalen-1-yl)aniline: Lacks the dimethylamino group, affecting its reactivity and applications.
Naphthalene: A simpler aromatic compound without the aniline moiety.
Uniqueness
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is unique due to the presence of both the naphthyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
Properties
CAS No. |
63019-14-7 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+ |
InChI Key |
SVRNNQYGAOMXBM-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


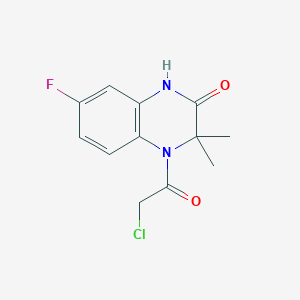
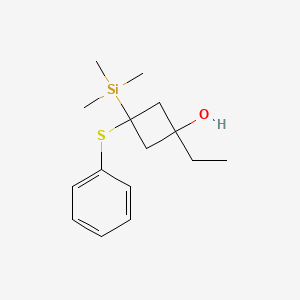
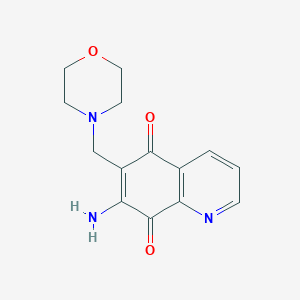
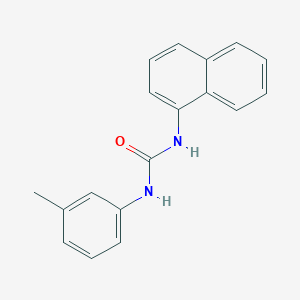
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)
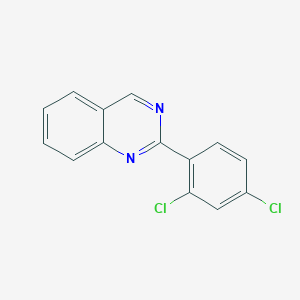
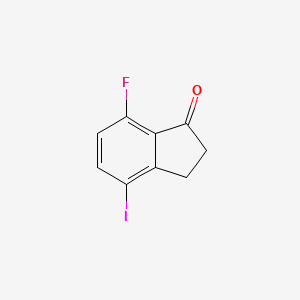

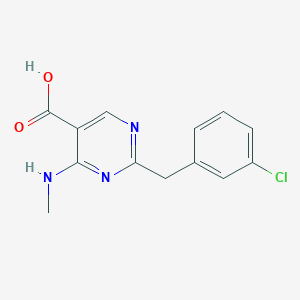
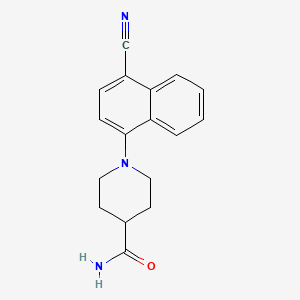
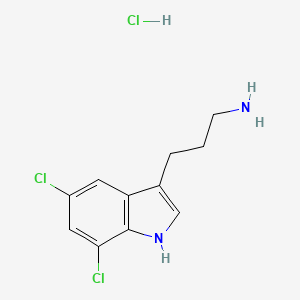
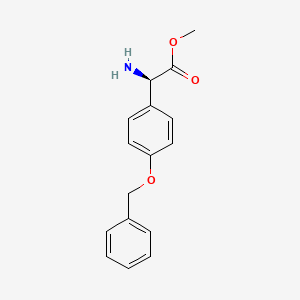
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
